N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFIGTUQCAPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with benzoic acid derivatives under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring demonstrates susceptibility to oxidative cleavage under strong oxidizing conditions. Key findings include:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Reflux in H₂SO₄ | Cleavage to carboxylic acid derivatives | ~60% |
| H₂O₂/Fe³⁺ | Room temperature | Partial ring hydroxylation | 45–50% |
Mechanistic studies suggest the oxadiazole’s electron-deficient nature facilitates electrophilic attack, leading to ring-opening or functionalization .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group undergoes nucleophilic substitution at the para-position:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (aq) | 100°C, DMF | 4-Aminophenyl derivative | Precursor for anticancer agents |
| NaSH | Ethanol, reflux | Thiophenyl analog | Enhanced enzyme inhibition |
Electrophilic Substitution
The benzamide moiety participates in electrophilic reactions:
| Reaction Type | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta-position | Nitrobenzamide intermediate |
| Halogenation | Cl₂/FeCl₃ | Ortho-position | Dichloro derivatives (antimicrobial activity) |
Coupling Reactions
Palladium-catalyzed cross-coupling enables structural diversification:
| Reaction Type | Partners | Catalyst | Yield |
|---|---|---|---|
| Suzuki | Aryl boronic acids | Pd(PPh₃)₄ | 75–85% |
| Heck | Alkenes | Pd(OAc)₂ | 60–70% |
Example: Reaction with 4-methoxyphenylboronic acid produces biaryl derivatives with improved solubility .
Biological Interactions
The oxadiazole ring mimics peptide bonds, enabling target engagement:
| Biological Target | Interaction Type | Observed Effect |
|---|---|---|
| Histone deacetylase (HDAC) | Competitive inhibition | IC₅₀ = 0.24 μM |
| EGFR kinase | Allosteric modulation | Reduced phosphorylation |
Stability Under Hydrolytic Conditions
The compound shows pH-dependent hydrolysis:
| pH | Primary Degradation Pathway | Half-Life |
|---|---|---|
| 1.2 | Oxadiazole ring opening | 2.1 hrs |
| 7.4 | Benzamide hydrolysis | >48 hrs |
Data from accelerated stability studies indicate optimal storage at pH 5–6.
Comparative Reactivity with Analogues
Reactivity trends for related oxadiazoles:
| Compound | Oxidation Rate | Substitution Yield |
|---|---|---|
| N-[5-(4-Cl-phenyl)-oxadiazol] | Faster | Higher |
| N-[5-(4-MeO-phenyl)-oxadiazol] | Slower | Moderate |
Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilic reactivity .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing the "N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide" moiety:
- 4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-benzamide
-
Anticancer Activity of Oxadiazole Derivatives
- Certain 1,2,4-oxadiazole derivatives have shown promise as inhibitors of carbonic anhydrases (hCA), particularly hCA IX and XII, which are cancer-related . Compound 16a demonstrated significant selectivity and activity against the SK-MEL-2 melanoma cell line, while 16b was most effective against the PANC-1 pancreas ductal adenocarcinoma cell line .
- Other nortopsentin derivatives, such as 17a and 17b , exhibited cytotoxic activity against MCF-7 breast cancer cells .
- Other Oxadiazole Derivatives with Biological Activity
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the fluorophenyl group can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly influenced by substituents on both the oxadiazole ring and the benzamide moiety. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations:
Substituent Impact on Activity :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine atoms (e.g., in the target compound and analog) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Sulfamoyl Groups : Present in LMM5 and LMM11, these groups contribute to antifungal activity by targeting thioredoxin reductase, a critical enzyme in microbial redox homeostasis .
- Heterocyclic Moieties : Thiophene (Compound 25) and furan (LMM11) substituents may improve solubility and π-π stacking interactions in biological systems .
Synthetic Efficiency :
- Yields for 1,3,4-oxadiazoles vary significantly (24–92%) depending on substituents. For example, bromo-substituted benzamides (, Compound 26) and thiophene derivatives (Compound 25) achieve higher yields (60%) compared to methoxy-substituted analogs (35%) .
Antifungal Activity:
- LMM5 and LMM11 : These compounds inhibit Candida albicans growth by targeting thioredoxin reductase, with IC₅₀ values of 50 μg/mL and 100 μg/mL, respectively. Their sulfamoyl groups are critical for enzyme binding .
- Target Compound: While direct data are lacking, the 4-fluorophenyl group may enhance membrane permeability compared to non-halogenated analogs, as seen in similar fluorinated drugs .
Enzyme Inhibition:
- Compound 6a () : Exhibits strong interaction with human carbonic anhydrase II (hCA II), a target for glaucoma and cancer therapy. The ethylthio group facilitates hydrophobic interactions with the enzyme’s active site .
- HSGN-235 (): Demonstrates moderate antibacterial activity against Neisseria gonorrhoeae, likely due to the trifluoromethoxy group’s electron-withdrawing effects enhancing target binding .
Anti-inflammatory Activity:
- Alkylthio Derivatives () : N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (e.g., VIe, VIf) show significant anti-inflammatory effects in carrageenan-induced edema models, suggesting that sulfur-containing substituents enhance activity .
Physicochemical and Spectral Data
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the cyclization of hydrazides with carboxylic acids under acidic or basic conditions. The introduction of the fluorophenyl group enhances the compound's lipophilicity and may influence its biological interactions .
The mechanism of action for this compound is believed to involve interaction with various molecular targets within cells. These may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways related to cancer proliferation or bacterial growth.
- Receptor Modulation : It could act on receptors involved in cell signaling pathways that regulate apoptosis and cell survival .
The presence of the fluorophenyl group is thought to enhance binding affinity to these targets due to increased hydrophobic interactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent anticancer activity. For instance:
- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) have shown that certain derivatives exhibit IC50 values in the low micromolar range. For example, compounds derived from similar oxadiazole structures demonstrated IC50 values as low as 0.65 µM against MCF-7 cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains:
- Staphylococcus aureus : The compound demonstrated significant inhibition of bacterial growth at sub-micromolar concentrations.
This suggests that modifications to the oxadiazole structure can lead to enhanced antimicrobial activity .
Case Studies
- Anticancer Activity : A study involving a series of oxadiazole derivatives reported that certain compounds exhibited greater cytotoxicity than doxorubicin against human breast adenocarcinoma cell lines (MCF-7), indicating potential as novel anticancer agents .
- Mechanistic Insights : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways .
Q & A
Q. What are the optimal synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves coupling a 4-fluorophenyl-substituted oxadiazole intermediate with benzamide derivatives. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazide precursors using dehydrating agents like POCl₃ or PCl₃ under reflux .
- Amide coupling : Reaction with benzoyl chloride derivatives in pyridine or DCM at 0–25°C .
- Optimization : Yield improvements (e.g., 52–62%) are achieved via controlled reaction temperatures (0–25°C), solvent selection (DCM or THF), and purification by column chromatography or recrystallization .
- Purity : HPLC analysis (e.g., 95–100% purity) with retention times between 11.5–13.5 minutes ensures quality .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.47–8.04 ppm, oxadiazole carbons at ~158–166 ppm) .
- Mass Spectrometry (ESI/APCI-MS) : Molecular ion peaks (e.g., m/z 302.2 [M+H]⁺) confirm molecular weight .
- HPLC : Retention time consistency (e.g., 11.5–12.5 min) and UV/Vis detection ensure purity .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 4-Fluorophenyl group : Enhances lipophilicity and target binding (e.g., antimicrobial activity against Sporothrix spp. at IC₅₀ <0.5 μM) .
- Benzamide modifications : Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability, while bulky substituents (e.g., morpholinosulfonyl) reduce solubility .
- Comparative assays : Analogues with 4-chlorophenyl or methyl groups show reduced potency, highlighting fluorine’s role in target interactions .
Q. What experimental strategies resolve contradictions in reported biological data for oxadiazole derivatives?
- Methodological Answer :
- Standardized assays : Use uniform protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .
- Structural validation : Re-synthesize disputed compounds and confirm purity via NMR/HPLC .
- Target profiling : Compare binding affinities across isoforms (e.g., Ca²⁺/calmodulin vs. fungal CYP51) to identify off-target effects .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated during preclinical development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
